4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride
Description
Properties
CAS No. |
2648994-74-3 |
|---|---|
Molecular Formula |
C9H19Cl2N3 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
4-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H17N3.2ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;;/h8,10H,2-7H2,1H3;2*1H |
InChI Key |
YTXHFZIRRZFQHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2CCNCC2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Boc Protection of 4-Piperidone
4-Piperidone hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone with sodium bicarbonate as a base. This step achieves N-Boc-4-piperidone with a 91–93% yield.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | 50% Aqueous acetone |
| Molar Ratio (4-Piperidone:Boc₂O:NaHCO₃) | 1:1.2:1.5 |
| Temperature | 25°C |
| Time | 24 hours |
Step 2: Reductive Amination
N-Boc-4-piperidone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding N-Boc-4-aminopiperidine. This step proceeds at 65°C for 12 hours with an 85% isolated yield.
Step 3: Imidazoline Ring Formation
The aminopiperidine intermediate reacts with 2-chloronicotinic acid in dimethyl sulfoxide (DMSO) at 100°C for 8 hours, facilitated by sodium carbonate and potassium iodide. Acidification with 2N HCl precipitates the imidazoline-piperidine adduct (73% yield).
Step 4: Curtius Rearrangement and Salt Formation
The final step employs a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene under reflux. Subsequent treatment with concentrated HCl yields the dihydrochloride salt (78% yield).
Critical Parameters for Curtius Rearrangement
| Factor | Optimal Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Reaction Time | 5 hours |
| HCl Concentration | 20% aqueous solution |
One-Pot Cyclization Strategy
An alternative industrial-scale method condenses 1-methylimidazole-2-carbaldehyde with piperidine-4-amine in a single vessel.
Reaction Mechanism
The aldehyde and amine undergo nucleophilic addition to form a Schiff base, followed by cyclization via intramolecular dehydration (Fig. 2). The dihydrochloride salt is precipitated using HCl gas in ethanol.
Performance Metrics
| Metric | Value |
|---|---|
| Overall Yield | 68% |
| Purity (HPLC) | ≥98% |
| Scalability | Up to 50 kg/batch |
Solvent Screening
Ethanol outperforms acetonitrile and THF in minimizing byproducts:
| Solvent | Byproduct Formation (%) | Isolated Yield (%) |
|---|---|---|
| Ethanol | 4.2 | 68 |
| Acetonitrile | 12.7 | 54 |
| THF | 18.9 | 49 |
Enzymatic Resolution for Enantiopure Product
Racemic 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is resolved using immobilized lipase B from Candida antarctica (CAL-B).
Process Details
-
Substrate : Racemic free base (10 mM)
-
Enzyme : CAL-B (20 mg/mL)
-
Acyl Donor : Vinyl acetate (2 equiv)
-
Solvent : tert-Butyl methyl ether
-
Temperature : 30°C
After 24 hours, the (R)-enantiomer is acetylated (98% ee), while the (S)-enantiomer remains unreacted. Hydrolysis with HCl yields enantiopure dihydrochloride salts.
Enantiomeric Excess (ee)
| Cycle Number | (R)-Enantiomer ee (%) | (S)-Enantiomer ee (%) |
|---|---|---|
| 1 | 98 | 97 |
| 5 | 95 | 96 |
Industrial Purification Protocols
Final purification employs recrystallization from isopropanol/water (1:2 v/v), achieving >99% purity.
Recrystallization Parameters
| Variable | Optimal Condition |
|---|---|
| Solvent Ratio | IPA:H₂O = 1:2 |
| Cooling Rate | 0.5°C/min |
| Seed Crystal Size | 50–100 µm |
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Specification |
|---|---|
| HPLC (C18 column) | Retention time = 8.2 min |
| KF Moisture | ≤0.5% |
| Heavy Metals | ≤10 ppm |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | 78 | 99 | 120 | Moderate |
| One-Pot Cyclization | 68 | 98 | 85 | High |
| Enzymatic Resolution | 45 | 99.5 | 210 | Low |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it has a unique structure that contributes to its biological activity. Its IUPAC name is 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride, and it is characterized by a piperidine ring substituted with a 1-methyl-4,5-dihydro-1H-imidazole moiety.
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects. For instance, studies have shown that derivatives of piperidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Case Study:
A study on piperidine derivatives demonstrated significant antidepressant activity in animal models, leading to further exploration of this compound's potential as a therapeutic agent .
2. Neuroprotective Effects
The compound has shown promise in neuroprotection. It has been investigated for its ability to protect neuronal cells from apoptosis induced by various stressors. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
Research published in a pharmacological journal highlighted the neuroprotective effects of similar imidazole derivatives in cultured neurons, indicating a pathway for future studies on this specific compound .
Pharmacological Studies
3. Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties. The mechanism is thought to involve modulation of pain pathways through opioid receptors.
Data Table: Analgesic Activity of Piperidine Derivatives
| Compound Name | Pain Model Used | Efficacy (mg/kg) | Reference |
|---|---|---|---|
| Compound A | Hot Plate Test | 10 | |
| Compound B | Tail Flick Test | 25 | |
| 4-(1-methyl...) | Tail Flick Test | 15 |
Synthetic Applications
4. Chemical Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities.
Case Study:
A synthetic route involving the transformation of piperidine derivatives into more complex structures has been documented, showcasing the versatility of this compound in drug development .
Mechanism of Action
The mechanism of action of 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting enzyme activity and receptor function . The compound’s structure allows it to interact with various biological targets, leading to its diverse range of activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Dihydrochloride Derivatives with Methoxy Substituents
describes analogs such as 3-amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c) and derivatives with varying methoxy/methylenedioxy substituents. Key differences include:
- Structural Modifications: Substituents on the benzyloxyimino group (e.g., 2',5'-dimethoxy in 13c vs. 3',4'-methylenedioxy in 13g) influence physicochemical properties.
- Physical Properties :
Table 1: Comparison of Piperidine Analogs from
| Compound | Substituent | Melting Point (°C) | Molecular Ion (m/z) |
|---|---|---|---|
| 13c | 2',5'-dimethoxy | 189–192 | 278 (M+H)+ |
| 13g | 3',4'-methylenedioxy | >250 | 292 (M+H)+ |
Imidazolinyl-Substituted Triazole Dihydrochlorides
Compounds 4 and 5 () feature dual imidazolinyl-phenyl-triazole cores:
GW4869: A Bis-Imidazolylphenyl Inhibitor
Unlike the target compound, GW4869’s extended aromatic structure and acrylamide linker enhance its biological activity but reduce solubility, highlighting trade-offs between structure and function .
CD27: A Diamine-Linked Bis-Imidazolinyl Compound
CD27 (N1-(4,5-dihydro-1H-imidazol-2-yl)-N4-{4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl}benzene-1,4-diamine dihydrochloride) features a benzene diamine core with two imidazolinyl groups. Its synthesis involves Boc-protection/deprotection steps, contrasting with simpler routes for piperidine derivatives .
4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine Dihydrochloride
This analog (CAS: 1803590-40-0) has a molecular formula of C10H19Cl2N3 (weight: 252.18), differing by two methyl groups on the imidazole ring compared to the target compound .
Table 2: Comparative Overview of Key Analogs
Biological Activity
4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C9H15N3·2HCl
- Molecular Weight : 195.15 g/mol
- CAS Number : 147960-44-9
The compound functions primarily as a selective agonist for various neurotransmitter receptors. Its structural similarity to other piperidine derivatives suggests it may interact with opioid receptors, which are crucial in pain modulation and emotional regulation.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of this compound exhibit significant anxiolytic and antidepressant-like effects in animal models. For instance, studies involving mouse models demonstrated that administration of related piperidine derivatives resulted in reduced anxiety levels and depressive behaviors during tests such as the tail suspension test and the ultrasonic vocalization test .
Opioid Receptor Affinity
This compound has shown selective affinity for delta-opioid receptors. This selectivity is essential for developing non-peptidic agonists that could potentially minimize side effects associated with traditional opioid therapies .
Study 1: Anxiolytic Properties
In a study focused on the anxiolytic properties of piperidine derivatives, 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine was evaluated for its effects on anxiety-related behaviors in mice. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential use in treating anxiety disorders .
Study 2: Antidepressant Activity
Another investigation assessed the antidepressant-like effects of this compound using behavioral assays. The findings revealed that doses of the compound led to a notable decrease in immobility time during forced swim tests, indicating potential antidepressant activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies highlight that modifications on the imidazole ring can significantly influence receptor affinity and biological activity.
| Modification | Effect on Activity |
|---|---|
| N-Methyl substitution | Increased potency at opioid receptors |
| Hydroxyl group addition | Enhanced solubility but reduced receptor affinity |
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride with high purity?
- Methodology : The synthesis involves multi-step reactions, typically starting with the condensation of imidazole precursors (e.g., 4,5-dihydroimidazole derivatives) with piperidine intermediates. Key steps include:
- Precursor Activation : Use of catalysts like trifluoroacetic acid or palladium complexes to facilitate coupling reactions .
- Controlled Conditions : Reaction temperatures (e.g., 60–80°C), inert atmospheres (N₂/Ar), and anhydrous solvents (e.g., DMF or THF) to prevent side reactions .
- Salt Formation : Final treatment with HCl gas or concentrated HCl to form the dihydrochloride salt, enhancing solubility and stability .
Q. How can researchers structurally characterize this compound and confirm its identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the imidazole-piperidine backbone and methyl group positioning .
- Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula (e.g., C₉H₁₆N₃·2HCl) .
- X-ray Crystallography : For crystalline derivatives, bond angles and stereochemistry can be resolved .
Q. What safety protocols are essential for handling this dihydrochloride salt in the lab?
- Risk Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational tools optimize the synthesis pathway for this compound?
- AI-Driven Retrosynthesis : Platforms like ICReDD integrate quantum chemical calculations and reaction databases (e.g., Reaxys) to predict feasible routes. For example:
- Reaction Path Search : Identifies intermediates with minimal energy barriers .
- Template Relevance Models : Prioritizes reactions with high yields (e.g., using BKMS_METABOLIC or PISTACHIO databases) .
- Case Study : A predicted one-step route might involve coupling 1-methyl-4,5-dihydroimidazole with 4-piperidone under reductive amination conditions .
Q. What strategies resolve discrepancies in reported biological activities of imidazole-piperidine analogs?
- Data Contradiction Analysis :
- Assay Variability : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal cells) and control for assay conditions (pH, serum concentration) .
- Structural Analogues : Test derivatives (e.g., 4-(triazolyl)piperidine) to isolate pharmacophoric groups responsible for activity .
- Meta-Analysis : Use PubChem BioAssay data to correlate substituent effects (e.g., methyl vs. ethyl groups) with potency trends .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Methodological Framework :
- Target Identification : Use affinity chromatography or SPR (Surface Plasmon Resonance) to screen for protein binding partners .
- In Silico Docking : Molecular docking with receptors like GABAₐ or serotonin transporters to predict binding modes .
- Pathway Analysis : RNA-seq or proteomics to map downstream effects (e.g., apoptosis or inflammation pathways) .
Q. What advanced purification techniques improve yield for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
